Vicin-like antimicrobial peptide 2c-1
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
RQRDPQQQYEQCQERCQRHETEPRHMQTCQQRCERRYEKEKRKQQ |
Origin of Product |
United States |
Discovery and Isolation Methodologies for Vicin Like Antimicrobial Peptide 2c 1
Bioprospecting and Source Organisms of Vicin-like Antimicrobial Peptide 2c-1
Bioprospecting for antimicrobial peptides involves screening various organisms to find novel, naturally occurring molecules with defensive properties. Plants, in particular, have developed sophisticated chemical defenses against pathogens, making them a rich reservoir for such discoveries. researchgate.net The Vicin-like peptide family has been identified in distinct and unrelated plant species, highlighting convergent evolution in plant defense mechanisms.
The Vicin-like antimicrobial peptide family was first discovered and characterized in the kernels of the macadamia nut, Macadamia integrifolia. nih.gov Initial research led to the purification of a 45-amino acid peptide, designated MiAMP2c, which demonstrated in vitro inhibitory activity against several plant pathogenic fungi. nih.gov
Subsequent investigation using cDNA cloning revealed that MiAMP2c is not synthesized directly but is processed from a much larger precursor protein. nih.gov This precursor is a 666-amino acid protein homologous to vicilin 7S globulins, which are typically known as seed storage proteins. nih.gov The precursor protein has a complex structure, featuring a hydrophobic N-terminal signal sequence and a large, highly hydrophilic N-proximal region. nih.gov This hydrophilic portion contains the sequences for MiAMP2c and other related peptides, collectively known as the MiAMP2 family. nih.gov These peptides, including this compound, are cleaved from the vicilin precursor, suggesting that this storage protein has a secondary role in the plant's defense system during critical periods like seed germination. nih.gov Further studies have identified several of these peptides, often referred to as Vicilin-like antimicrobial peptides (VLAPs) 2-1, 2-2, and 2-3, as proteins recognized by the immune system in cases of macadamia nut allergy. nih.govresearchgate.net
The members of this peptide family identified from Macadamia integrifolia share a conserved cysteine motif (C-X-X-X-C-(10-12)X-C-X-X-X-C) and are typically active against Gram-positive bacteria. nih.gov
Table 1: Characteristics of Vicin-like Antimicrobial Peptides from Macadamia integrifolia
| Peptide Name | Family | Amino Acids (No.) | Molecular Weight (Da) | Target Spectrum |
| Vicilin-like Antimicrobial peptide 2a | Vicilin-like | 49 | 6103.6 | Gram+ |
| Vicilin-like Antimicrobial peptide 2b | Vicilin-like | 41 | 5110.6 | Gram+ |
| This compound | Vicilin-like | 45 | 5905.5 | Gram+ |
| Vicilin-like Antimicrobial peptide 2c-2 | Vicilin-like | 47 | 6189.9 | Gram+ |
| Vicilin-like Antimicrobial peptide 2c-3 | Vicilin-like | 67 | 8864.7 | Gram+ |
| Vicilin-like Antimicrobial peptide 2d | Vicilin-like | 35 | 4642.1 | Gram+ |
Source: Adapted from data found in scientific literature. researchgate.net
In a separate line of bioprospecting, researchers investigated mangrove plants, which are known for their ability to thrive in harsh environments and produce a variety of bioactive substances. researchgate.net Studies on the leaf proteomes of Suaeda nigra and Suaeda maritima led to the identification of peptides with significant antimicrobial properties. researchgate.net
Analysis revealed that peptide fractions with molecular weights of approximately 15 kDa and 20 kDa exhibited strong antimicrobial activity. researchgate.netresearchgate.net Further identification and in-silico characterization of these active fractions identified a Vicin-like antimicrobial peptide-2-2-like protein from these Suaeda species. researchgate.net This peptide showed a calculated molecular weight of 16353.78 Da and an isoelectric point (pI) of 6.11. researchgate.net The discovery of a vicilin-like peptide in these mangrove species demonstrates that this class of antimicrobial compounds is not exclusive to Macadamia. researchgate.net
Extraction and Purification Techniques for this compound
The isolation of specific peptides from complex biological sources requires a multi-step extraction and purification process. For the Vicin-like antimicrobial peptides from Macadamia integrifolia, a specific protocol has been described. The process begins with the generation of a protein extract from macadamia nuts. nih.gov A key step involves the precipitation of larger globulin proteins by adding ice-cold methanol (B129727) to a final concentration of 60% (v/v). nih.gov The smaller antimicrobial peptides remain in the supernatant, which is then collected. nih.gov This supernatant is subsequently lyophilized (freeze-dried), and the resulting dried proteins are resuspended and dialyzed to remove the methanol and other small molecules. nih.gov Further purification is achieved using chromatographic techniques, such as anion exchange chromatography, which separates molecules based on their net charge. nih.gov
For the peptides from Suaeda species, the process involved the extraction of total leaf proteins, followed by separation using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). researchgate.net This electrophoretic technique separates proteins based on their molecular weight, allowing for the isolation of the specific bands (e.g., 15 kDa and 20 kDa) that show antimicrobial activity in subsequent assays. researchgate.netresearchgate.net More advanced methods like reversed-phase high-performance liquid chromatography (RP-HPLC) are often employed as a final step to achieve high purity of the target peptide. researchgate.net
Initial Screening Methods for Antimicrobial Activity in Plant Extracts
Before undertaking complex purification procedures, crude or partially purified plant extracts are first screened to confirm the presence of antimicrobial activity. Several standardized methods are used for this initial evaluation.
Another widely used method is the agar-overlay assay. nih.gov Here, protein extracts are first separated by electrophoresis on a gel. The gel is then overlaid with soft agar (B569324) containing a suspension of the test bacteria. nih.gov After incubation, zones of clearing on the gel indicate the location of proteins with antimicrobial properties, allowing for direct correlation between a protein band's molecular weight and its activity. nih.gov
Molecular Architecture and Structural Characterization of Vicin Like Antimicrobial Peptide 2c 1
Primary Sequence Analysis and Amino Acid Composition
High sequence identity exists between the precursor proteins for Vicin-like antimicrobial peptides 2-1, 2-2, and 2-3 (97%), suggesting the presence of multiple isoforms that contribute to a diverse array of antimicrobial peptides and vicilin species in macadamia nuts. nih.gov Analysis of the primary sequence shows a high content of certain amino acid residues, which is a key characteristic of many antimicrobial peptides. nih.gov
Table 1: Amino Acid Composition of Vicin-like Antimicrobial Peptide 2c-1
| Amino Acid | Count | Percentage |
|---|---|---|
| Alanine (A) | 3 | 6.7% |
| Arginine (R) | 2 | 4.4% |
| Asparagine (N) | 2 | 4.4% |
| Aspartic acid (D) | 1 | 2.2% |
| Cysteine (C) | 4 | 8.9% |
| Glutamic acid (E) | 2 | 4.4% |
| Glutamine (Q) | 1 | 2.2% |
| Glycine (B1666218) (G) | 6 | 13.3% |
| Histidine (H) | 1 | 2.2% |
| Isoleucine (I) | 2 | 4.4% |
| Leucine (L) | 4 | 8.9% |
| Lysine (K) | 2 | 4.4% |
| Phenylalanine (F) | 1 | 2.2% |
| Proline (P) | 3 | 6.7% |
| Serine (S) | 5 | 11.1% |
| Threonine (T) | 2 | 4.4% |
| Tryptophan (W) | 1 | 2.2% |
| Tyrosine (Y) | 2 | 4.4% |
| Valine (V) | 1 | 2.2% |
Data derived from primary sequence analysis.
Secondary Structure Predictions and Elucidation (e.g., α-helical, β-sheet conformations)
The secondary structure of antimicrobial peptides, often characterized by the presence of α-helices and/or β-sheets, is crucial for their interaction with microbial membranes. nih.govnih.gov In aqueous solutions, many antimicrobial peptides are unstructured, but they adopt a defined conformation upon interaction with a membrane environment. mdpi.com
For this compound, predictions based on its amino acid sequence suggest the potential to form these amphipathic structures. mdpi.com The presence of both hydrophobic and hydrophilic residues allows for the formation of α-helices and β-sheets where one face of the structure is hydrophobic, facilitating membrane insertion, and the other is hydrophilic, interacting with the aqueous environment or polar head groups of lipids. nih.gov While specific experimental data on the secondary structure of MiAMP2c-1 is limited, studies on similar peptides indicate that the α-helical and β-sheet content can be influenced by the surrounding environment. nih.gov The high glycine content can provide flexibility to the peptide backbone, while the cysteine residues are indicative of potential disulfide bond formation, which stabilizes β-sheet structures. nih.gov
Tertiary Structure Modeling and Validation
The three-dimensional structure of this compound is essential for its biological activity. Due to the challenges in experimental structure determination for small peptides, computational modeling techniques are often employed.
Homology modeling is a powerful tool for predicting the tertiary structure of a protein or peptide by using the known structure of a homologous protein as a template. researchgate.net For this compound, suitable templates can be identified through sequence similarity searches against protein structure databases like the Protein Data Bank (PDB).
Given its classification as a vicilin-like peptide, structures of other vicilins or proteins with cupin domains serve as excellent templates. For instance, the crystal structure of canavalin (PDB ID: 1nbl), a vicilin from jack bean, and the structure of a vicilin from Theobroma cacao (PDB ID: 1fxzA) would be relevant choices. These templates share the characteristic β-barrel fold of the cupin superfamily. nih.gov The modeling process involves aligning the primary sequence of MiAMP2c-1 with the template sequence, building the 3D model based on the template's coordinates, and then refining and validating the model to ensure its stereochemical quality.
The predicted tertiary structure of this compound is expected to exhibit significant similarities to other vicilin-like proteins and the broader cupin superfamily. mdpi.com Vicilins are a major class of seed storage proteins characterized by the presence of one or two cupin domains. uniprot.orgwikipedia.org The cupin superfamily is incredibly diverse and includes proteins with a conserved β-barrel fold. wikipedia.org
Role of Disulfide Bonds in Structural Stability and Function
Disulfide bonds, formed by the oxidation of two cysteine residues, play a critical role in stabilizing the tertiary structure of many proteins and peptides, including numerous antimicrobial peptides. mdpi.com this compound contains four cysteine residues in its 45-amino acid sequence. nih.gov The formation of two intramolecular disulfide bonds is therefore highly probable.
These covalent cross-links significantly constrain the conformational flexibility of the peptide, locking it into a specific three-dimensional fold. This structural rigidity is often essential for biological activity, particularly for peptides that interact with specific receptors or membrane components. nih.gov The disulfide bonds in MiAMP2c-1 are predicted to stabilize the β-hairpin or β-sheet structures, which are crucial for its antimicrobial function. While some antimicrobial peptides can function without disulfide bonds, their presence in MiAMP2c-1 suggests an important role in maintaining a stable, active conformation, which can protect the peptide from degradation by proteases and maintain its efficacy under various environmental conditions. nih.gov
Mechanism of Antimicrobial Action of Vicin Like Antimicrobial Peptide 2c 1
General Principles of Antimicrobial Peptide Action
The general mechanism of action can be broadly categorized into two main strategies: membrane disruption and targeting of intracellular processes. nih.govnih.gov Many AMPs exert their antimicrobial effect by permeabilizing the cell membrane, leading to the leakage of essential cellular contents and ultimately cell death. nih.govnih.gov Others can translocate across the microbial membrane without causing permanent damage and then interfere with vital intracellular functions. nih.govnih.gov It is also understood that for some AMPs, these mechanisms are not mutually exclusive and can occur simultaneously to ensure effective killing of the pathogen. nih.gov
Membrane-Targeting Mechanisms
The primary and most extensively studied mode of action for many antimicrobial peptides is the direct targeting and disruption of the microbial cell membrane. mdpi.commdpi.com This process is initiated by the electrostatic attraction between the cationic peptide and the anionic components of the microbial membrane. frontiersin.org
Bacterial cell membranes are rich in negatively charged phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin (B10847521), which provide a strong electrostatic attraction for the positively charged (cationic) antimicrobial peptides. nih.govmdpi.commdpi.com This initial binding is a critical first step that concentrates the peptides on the microbial surface. frontiersin.orgtandfonline.com In contrast, the outer leaflet of mammalian cell membranes is typically composed of zwitterionic phospholipids and cholesterol, resulting in a net neutral charge and thus weaker interactions with cationic AMPs. frontiersin.org This charge difference is a key factor in the selective toxicity of many AMPs towards microbes over host cells. frontiersin.org The binding process is not solely dependent on charge; hydrophobic interactions between the peptide and the membrane lipids also play a significant role in stabilizing the association and promoting subsequent disruptive events. frontiersin.orgtandfonline.com
Following the initial binding, AMPs can disrupt the membrane integrity through several proposed models:
Barrel-Stave Model: In this model, the peptides insert perpendicularly into the lipid bilayer. mdpi.comnih.gov The hydrophobic regions of the peptides align with the hydrophobic core of the membrane, while the hydrophilic regions face inward to form the lining of a central aqueous channel, or pore. nih.govresearchgate.net This structure resembles the staves of a barrel, hence the name. researchgate.net The formation of these pores leads to the leakage of ions and metabolites, disrupting the electrochemical gradient and leading to cell death. mdpi.com Alamethicin is a classic example of a peptide thought to form barrel-stave pores. mdpi.comnih.gov
Toroidal Pore Model: Similar to the barrel-stave model, the toroidal pore model also involves the insertion of peptides into the membrane to form a pore. nih.govresearchgate.net However, in this model, the lipid monolayer bends continuously from the outer to the inner leaflet, forming a pore that is lined by both the peptides and the head groups of the lipid molecules. nih.govresearchgate.netnih.gov This creates a "wormhole" structure where the water core is in contact with both the peptides and the lipid headgroups. researchgate.net This mechanism is proposed for peptides like magainins and melittin. mdpi.comresearchgate.net Molecular dynamics simulations suggest that these pores can be significantly disordered. nih.govnih.gov
Carpet Model: In the carpet model, the peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. nih.govresearchgate.net Once a threshold concentration is reached, the peptides cause a detergent-like disruption of the membrane, leading to the formation of micelles and the complete disintegration of the lipid bilayer. nih.govresearchgate.netnih.gov This mechanism does not necessarily involve the formation of discrete pores. mdpi.com The initial interaction is primarily electrostatic, with the peptides oriented parallel to the membrane surface. researchgate.netnih.gov
The specific model of membrane disruption can depend on factors such as the peptide's structure, its concentration, and the composition of the target membrane. frontiersin.org
Table 1: Models of Antimicrobial Peptide-Mediated Membrane Disruption
| Model | Description of Peptide-Membrane Interaction | Key Features | Example Peptides |
| Barrel-Stave | Peptides insert perpendicularly into the membrane, with hydrophobic faces outward and hydrophilic faces lining a central pore. | Forms a well-defined, protein-lined channel. | Alamethicin mdpi.comnih.gov |
| Toroidal Pore | Peptides insert into the membrane, inducing the lipid monolayer to bend and line the pore along with the peptides. | Pore is lined by both peptides and lipid headgroups. | Magainins, Melittin mdpi.comresearchgate.net |
| Carpet | Peptides accumulate on the membrane surface and, at a critical concentration, cause detergent-like disruption and micellization. | Membrane is disintegrated rather than forming discrete pores. | Dermaseptin nih.gov |
Intracellular Targets and Inhibition of Essential Microbial Processes
While membrane disruption is a common mechanism, many antimicrobial peptides can translocate into the cytoplasm and exert their effects by inhibiting essential cellular processes. nih.govnih.govnih.gov This intracellular targeting can be the primary mode of action or can act in concert with membrane disruption. nih.gov
Several AMPs have been shown to inhibit the synthesis of crucial macromolecules within the microbial cell:
DNA and RNA Synthesis: Some peptides can bind to DNA and RNA, interfering with replication and transcription. nih.gov For example, buforin II, which shares sequence homology with histone H2A, can penetrate the cell membrane and bind to DNA and RNA, thereby inhibiting these processes. nih.gov Other peptides can indirectly inhibit DNA synthesis by causing the degradation of proteins required for this process. nih.gov The inhibition of DNA-dependent RNA synthesis can be achieved by some antibiotics that bind to RNA polymerase. youtube.com
Protein Synthesis: The inhibition of protein synthesis is another key intracellular target. nih.govnih.gov Proline-rich AMPs, for instance, are known to interfere with protein synthesis by binding to ribosomes. nih.gov Some peptides can block the translation of mRNA by binding to the 70S ribosome, while others can prevent the proper assembly of ribosomal subunits. nih.gov For example, Api137, a derivative of the apidaecin (B1169063) peptide, specifically inhibits translation termination by trapping release factors on the ribosome. nih.gov
Antimicrobial peptides can also inhibit the activity of essential microbial enzymes. nih.gov For instance, the proline-rich AMP pyrrhocoricin has been shown to bind to the bacterial heat shock protein DnaK and inhibit its ATPase activity. nih.gov Other peptides can interfere with enzymes involved in cell wall synthesis. nih.gov For example, some human defensins can block the biosynthesis of the bacterial cell wall by binding to lipid II, a key precursor molecule. nih.gov The inhibition of enzymes like DNA gyrase and topoisomerase IV by quinolone antibiotics is a well-known mechanism that disrupts DNA replication and maintenance.
Mechanisms against Fungal Cells
Interaction with Fungal Cell Wall Components (e.g., Chitin)
A crucial first step in the antifungal action of many plant-derived antimicrobial peptides, including those with vicilin-like structures, is the interaction with the fungal cell wall. mdpi.com The fungal cell wall is a complex structure primarily composed of polysaccharides like chitin (B13524) and glucans, which are essential for maintaining cell shape and protecting against osmotic stress. mdpi.comnih.gov Chitin, a polymer of N-acetylglucosamine, is a particularly important target for many antifungal peptides as it is a key structural component of the cell walls of most pathogenic fungi and is absent in vertebrates. nih.gov
Vicilin-like peptides often contain conserved chitin-binding domains. mdpi.com These domains facilitate the binding of the peptide to the chitin matrix of the fungal cell wall. mdpi.com This binding can have several consequences for the fungus:
Inhibition of Fungal Growth: By binding to chitin, the peptide can interfere with cell wall synthesis and repair, which is critical for fungal growth and morphogenesis. nih.govnih.gov For instance, studies on other vicilin-derived cysteine-rich peptides have demonstrated that they can inhibit the growth of various fungal pathogens. scirp.orgscirp.org
Weakening of the Cell Wall: The interaction can lead to a weakened cell wall structure, making the fungus more susceptible to osmotic stress and the host's other defense mechanisms. nih.gov For example, some chitin-binding peptides cause altered cell morphology, such as swelling and an inability to bud properly in yeasts like Candida albicans. nih.gov
Facilitating Membrane Interaction: The binding to the cell wall can also serve to concentrate the peptides at the fungal surface, bringing them in close proximity to the cell membrane, their next target. nih.gov
The family of peptides to which Vicin-like antimicrobial peptide 2c-1 belongs is characterized by a specific cysteine spacing pattern (C-X-X-X-C-(10-12)X-C-X-X-X-C), which is thought to be crucial for their stable structure and function. nih.gov This structural stability is important for their ability to effectively interact with fungal cell wall components. scirp.org
| Feature | Description | Source(s) |
| Primary Target | Chitin, a key polysaccharide in the fungal cell wall. | nih.govmdpi.com |
| Binding Domain | Contains conserved chitin-binding domains typical of vicilin-like proteins. | mdpi.com |
| Mechanism of Inhibition | Interferes with cell wall synthesis and repair, leading to growth inhibition and structural weakening. | nih.govnih.gov |
| Observed Effects | Inhibition of mycelial growth and conidial germination. | nih.gov |
Disruption of Fungal Membrane Integrity
Following the interaction with the cell wall, this compound and similar cationic antimicrobial peptides proceed to disrupt the fungal cell membrane. nih.govnih.gov This is a common mechanism for a wide range of antimicrobial peptides and is a direct cause of fungal cell death. researchgate.netnih.govresearchgate.net The process generally involves several steps:
Electrostatic Attraction: Cationic (positively charged) peptides are electrostatically attracted to the negatively charged components of the fungal cell membrane, such as phospholipids. nih.gov
Membrane Permeabilization: Upon reaching a threshold concentration at the membrane surface, the peptides insert into the lipid bilayer, leading to the formation of pores or other forms of membrane disruption. nih.govnih.gov Common models for this process include the "barrel-stave," "carpet," or "toroidal pore" mechanisms, all of which result in the loss of the membrane's barrier function. nih.gov
Cellular Leakage: The compromised membrane integrity leads to the leakage of essential intracellular contents, such as ions, metabolites, and ATP, and the dissipation of the membrane potential, ultimately resulting in cell death. researchgate.netresearchgate.net
Studies on various antimicrobial peptides have confirmed this membranolytic action through assays that detect the leakage of cellular components or the influx of dyes that are normally excluded from healthy cells. mdpi.comresearchgate.net For example, some antimicrobial peptides have been shown to cause significant membrane permeabilization in Candida species. researchgate.net The amphipathic nature of these peptides, possessing both hydrophobic and hydrophilic regions, is critical for their ability to interact with and disrupt the lipid bilayer of the fungal membrane. mdpi.com
| Mechanism Stage | Description | Consequence | Source(s) |
| Accumulation | Cationic peptides accumulate on the negatively charged fungal membrane surface. | Increased local peptide concentration. | nih.gov |
| Insertion | Peptides insert into the lipid bilayer. | Disruption of membrane structure. | nih.gov |
| Pore Formation | Formation of transmembrane pores or channels (e.g., toroidal pore, barrel-stave). | Loss of membrane's selective permeability. | nih.gov |
| Cell Lysis | Leakage of essential ions and metabolites from the cytoplasm. | Cell death. | nih.govresearchgate.net |
Mechanisms of Microbial Resistance to Antimicrobial Peptides
General Bacterial Resistance Strategies to AMPs
Bacteria have developed a variety of countermeasures to resist the effects of AMPs. nih.gov These can be broadly categorized into several key strategies: the enzymatic degradation of the peptides, the sequestration or trapping of AMPs before they can reach their target, modification of the bacterial cell surface to reduce peptide binding, and the active removal of peptides that have entered the cell. nih.govmdpi.comnih.gov
The development of resistance is a significant concern, especially for AMPs like colistin, which is used as a last-resort treatment for multidrug-resistant infections. nih.gov The acquisition of resistance genes can occur through horizontal gene transfer, allowing for the rapid spread of resistance among bacterial populations. nih.govyoutube.com Bacteria in biofilms, which are communities of bacteria embedded in a self-produced matrix, often exhibit significantly higher resistance to AMPs compared to their free-living counterparts. nih.gov
Extracellular Trapping and Degradation of Peptides
One of the primary lines of defense for bacteria is to neutralize AMPs in the extracellular environment before they can inflict cellular damage. This is achieved through both the degradation of the peptides and their sequestration.
Many pathogenic bacteria secrete proteases, which are enzymes that can break down proteins, including AMPs. asm.orgresearchgate.net This enzymatic degradation renders the AMPs inactive. For example, the human cathelicidin (B612621) LL-37 is known to be susceptible to degradation by various bacterial proteases. asm.orgresearchgate.netmdpi.com Similarly, proteases produced by Porphyromonas gingivalis can degrade human defensins, which are another major class of AMPs. researchgate.net The effectiveness of this strategy depends on the structure of the AMP; for instance, linear peptides like LL-37 are generally more vulnerable to proteolysis than more complex, disulfide-bonded peptides. mdpi.com The presence of these proteases in biological environments, such as the digestive tract or in serum, represents a significant challenge for the therapeutic application of AMPs. informahealthcare.commdpi.com
Bacteria can also produce and release molecules that bind to and sequester AMPs, effectively preventing them from reaching their cellular targets. asm.org These molecules can include exopolysaccharides, lipopolysaccharides (LPS), and capsular polysaccharides. asm.org These secreted polymers can trap AMPs through electrostatic and hydrophobic interactions. asm.org For instance, the anionic nature of these polysaccharides promotes the binding of cationic AMPs. pnas.org Additionally, bacteria can release membrane vesicles that contain components capable of binding and sequestering AMPs. oup.com In some cases, even dead bacterial cells can sequester large amounts of peptides, thereby protecting the living population. nih.gov
Cell Surface Modification to Evade AMP Interaction
A crucial strategy for bacterial resistance involves altering the composition and properties of the cell surface to reduce the initial interaction with AMPs. nih.govnih.gov This is a common mechanism as most AMPs initiate their action by binding to the bacterial cell envelope. mdpi.com
The production of a thick, extracellular polysaccharide capsule serves as a physical barrier that can prevent AMPs from reaching the bacterial cell membrane. mdpi.comnih.gov The capsule can act as a shield, sequestering AMPs and impeding their penetration. pnas.org Studies on Klebsiella pneumoniae have shown a direct correlation between the amount of capsular polysaccharide produced and the level of resistance to certain AMPs. mdpi.comnih.gov While the capsule is an effective barrier against many host defense peptides, some AMPs have been identified that can overcome this defense, suggesting that specific peptide characteristics can influence their ability to bypass this protective layer. pnas.org
Active Efflux Mechanisms
Active efflux is a significant and widespread mechanism of microbial resistance against a variety of antimicrobial compounds, including antimicrobial peptides (AMPs). nih.govnih.gov This defense strategy involves membrane-embedded transport proteins, known as efflux pumps, that actively extrude toxic substances from the bacterial cell, preventing them from reaching their intracellular targets and accumulating to lethal concentrations. nih.govyoutube.comnih.gov While direct research on bacterial resistance to Vicin-like antimicrobial peptide 2c-1 via active efflux is not extensively documented in the available literature, the general principles of this resistance mechanism as it applies to other, particularly cationic, antimicrobial peptides are well-established and provide a framework for understanding potential resistance.
Bacteria utilize several families of efflux pumps, which are broadly conserved across many species. nih.gov These pumps can be specific for a single substrate or, more commonly, can be multidrug resistance (MDR) pumps, capable of extruding a wide range of structurally diverse compounds. nih.govyoutube.com The primary families of efflux pumps involved in antimicrobial resistance are the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the resistance-nodulation-cell division (RND) superfamily, the small multidrug resistance (SMR) family, and the multidrug and toxic compound extrusion (MATE) family. nih.gov
In the context of antimicrobial peptides, which are often cationic, efflux pumps serve as a crucial line of defense. nih.gov For instance, the RND family of efflux pumps is particularly prominent in Gram-negative bacteria and is known to contribute significantly to intrinsic and acquired resistance to a variety of drugs and toxic compounds. youtube.com These pumps form a tripartite system that spans the inner membrane, the periplasm, and the outer membrane, allowing for the direct expulsion of substrates from the cell. Recent studies have highlighted that the expression of these pumps can be heterogeneous within a bacterial population, allowing a subpopulation of cells to survive AMP treatment by limiting intracellular peptide accumulation. elifesciences.org
The expression of efflux pumps can be either constitutive, providing intrinsic resistance, or induced in the presence of the antimicrobial agent. nih.gov Bacteria can also acquire mutations in the regulatory genes that control the expression of these pumps, leading to their overexpression and a subsequent increase in resistance. youtube.com
While specific research detailing the interaction between this compound and bacterial efflux systems is limited, its cationic nature, a common feature of many AMPs, suggests that its efficacy could be compromised by bacterial efflux pumps. The overexpression of MDR efflux pumps in various pathogenic bacteria represents a significant challenge in the development of new antimicrobial therapies. Understanding the potential for efflux-mediated resistance to plant-derived peptides like this compound is crucial for evaluating their therapeutic potential and for developing strategies to overcome such resistance, for example, through the use of efflux pump inhibitors (EPIs). nih.govnih.gov
Key Bacterial Efflux Pump Families in Antimicrobial Peptide Resistance
| Efflux Pump Superfamily | Energy Source | Known Substrates (General) | Bacterial Group(s) |
| ATP-binding cassette (ABC) | ATP hydrolysis | Wide range of compounds, including some antimicrobial peptides. | Gram-positive and Gram-negative |
| Major facilitator superfamily (MFS) | Proton motive force | Diverse small molecules, including some antimicrobial peptides. | Gram-positive and Gram-negative |
| Resistance-nodulation-cell division (RND) | Proton motive force | Broad spectrum of drugs, dyes, detergents, and antimicrobial peptides. | Primarily Gram-negative |
| Small multidrug resistance (SMR) | Proton motive force | Quaternary ammonium (B1175870) compounds and other cationic drugs. | Gram-positive and Gram-negative |
| Multidrug and toxic compound extrusion (MATE) | Sodium ion gradient or proton motive force | Cationic drugs and other toxic compounds. | Gram-positive and Gram-negative |
Production and Biosynthesis Methodologies for Vicin Like Antimicrobial Peptide 2c 1
Natural Production in Plant Systems
Vicin-like antimicrobial peptide 2c-1 is naturally produced in plants, most notably having been identified in Macadamia integrifolia (macadamia nut). nih.govnih.gov These peptides are not synthesized directly in their final, active form. Instead, they are derived from larger precursor proteins known as vicilins, which are a common class of seed storage proteins. researchgate.netgoogle.com The process involves the proteolytic cleavage of the vicilin protein, particularly from a hydrophilic region near the N-terminus, to release the smaller, active peptide fragments. researchgate.net
The isolation of these peptides from their natural plant source is a multi-step process. A typical extraction protocol begins with the precipitation of globulin proteins from a crude nut extract using a solvent such as ice-cold methanol (B129727). nih.gov The remaining supernatant, which contains the smaller peptides, is then collected, lyophilized (freeze-dried), and resuspended. nih.gov To further purify the peptides and remove non-proteinaceous contaminants, the sample undergoes dialysis using a membrane with a specific molecular weight cutoff (e.g., 1 kDa) to retain the peptides while allowing smaller molecules to pass through. nih.gov
General methods for extracting antimicrobial peptides (AMPs) from plant tissues often involve the use of dilute acids or specialized buffers. nih.gov Acetic acid and sodium acetate (B1210297) have proven effective as extraction solvents for obtaining active AMPs from various plant parts. nih.gov These initial extracts are then typically subjected to further chromatographic purification steps to isolate the specific peptide of interest. nih.govresearchgate.net
| Parameter | Description | Source(s) |
|---|---|---|
| Natural Source | Macadamia integrifolia (Macadamia Nut) | nih.govnih.gov |
| Precursor Protein | Vicilin (seed storage protein) | researchgate.netgoogle.com |
| Initial Extraction | Precipitation with solvents (e.g., methanol) or use of acidic/buffered solutions. | nih.govnih.gov |
| Purification Steps | Dialysis, Lyophilization, Chromatography. | nih.govnih.govresearchgate.net |
Chemical Synthesis Approaches for Peptides and Analogs
For producing this compound with high purity and for creating structural analogs for research, chemical synthesis is the preferred methodology. The most established and widely used technique for this purpose is Solid-Phase Peptide Synthesis (SPPS). nih.govnih.gov This approach allows for the efficient and controlled assembly of amino acids into a desired peptide sequence.
The 9-fluorenylmethyloxycarbonyl (Fmoc) SPPS protocol is a common choice for synthesizing antimicrobial peptides. creative-peptides.comspringernature.com The process involves several key stages:
Resin Selection and Swelling: The synthesis begins with a solid support, typically a polymeric resin. The choice of resin depends on the desired C-terminal group of the final peptide; for instance, a Wang resin is used for a C-terminal carboxylic acid, while a Rink Amide resin is used to produce a C-terminal amide. creative-peptides.comuci.edu The resin is first swollen in a suitable solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), to make the reactive sites accessible. creative-peptides.com
Amino Acid Attachment and Elongation: The first amino acid is covalently attached to the resin. The peptide chain is then built stepwise. Each cycle involves two main steps:
Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in DMF. uci.eduyoutube.com This exposes a free amine group for the next coupling reaction.
Coupling: The next Fmoc-protected amino acid is "activated" using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and added to the reaction vessel. uci.edu This activated amino acid then forms a peptide bond with the free amine group on the growing chain. These deprotection and coupling steps are repeated for each amino acid in the sequence.
Cleavage and Deprotection: Once the full peptide sequence is assembled, it is cleaved from the solid resin. A "cleavage cocktail," most commonly containing a strong acid like trifluoroacetic acid (TFA), is used. creative-peptides.comyoutube.com This cocktail not only breaks the bond between the peptide and the resin but also removes the protecting groups from the amino acid side chains. Scavengers like triisopropylsilane (B1312306) (TIS) and water are included to prevent side reactions. creative-peptides.com
The synthesis of peptides containing cysteine residues, which are common in antimicrobial peptides, requires special consideration to manage the reactive sulfhydryl group and ensure correct disulfide bond formation if required.
Recombinant Expression Systems and Strategies
As an alternative to costly chemical synthesis, particularly for larger peptides, recombinant DNA technology offers a cost-effective and scalable production method. nih.govnih.goveurekaselect.com This approach involves introducing the gene encoding the peptide into a host organism, which then produces the peptide through its own cellular machinery.
The most widely used and efficient microbial hosts for the heterologous production of antimicrobial peptides are the bacterium Escherichia coli and the methylotrophic yeast Pichia pastoris (also known as Komagataella phaffii). eurekaselect.commdpi.com
Escherichia coli : E. coli is a popular choice due to its rapid growth, well-understood genetics, and the availability of numerous expression vectors. nih.govnih.gov Studies have demonstrated the successful expression of vicilin-like peptide fragments from Macadamia integrifolia and Theobroma cacao in E. coli hosts. researchgate.netgoogle.com A primary challenge with E. coli is that the produced peptides can be toxic to the host cell itself. nih.gov
Pichia pastoris : This yeast system has several advantages, including the ability to perform post-translational modifications, high-density cell growth, and a strong, tightly regulated promoter system (typically the AOX1 promoter). nih.govmdpi.com A significant benefit of P. pastoris is its natural resistance to many antimicrobial peptides, which prevents the host from being killed by the product it is synthesizing. nih.govnih.gov It is also highly efficient at secreting recombinant proteins into the culture medium, which simplifies subsequent purification. mdpi.comnih.gov
| Microbial Host | Key Advantages | Common Challenges | Source(s) |
|---|---|---|---|
| Escherichia coli | Rapid growth, well-characterized genetics, high yield potential. | Peptide toxicity to host, potential for inclusion body formation, lack of post-translational modifications. | researchgate.netnih.govnih.gov |
| Pichia pastoris | Secretion into medium, post-translational modifications, resistance to AMP toxicity, high-density fermentation. | Slower growth than bacteria, methanol handling for induction. | mdpi.comnih.govmdpi.comnih.gov |
To achieve high yields of functional this compound, several optimization strategies are employed during recombinant production.
Use of Fusion Tags: A critical strategy to overcome peptide toxicity and degradation is to produce it as a fusion protein. mdpi.com The peptide's gene is linked to the gene of a larger, more stable protein or tag, such as Glutathione-S-Transferase (GST), Small Ubiquitin-like Modifier (SUMO), or a simple polyhistidine-tag (His-tag). nih.govnih.govresearchgate.net This fusion masks the antimicrobial activity, protecting the host cell. nih.gov It can also enhance solubility and protect the small peptide from being degraded by cellular proteases. mdpi.comresearchgate.net After purification, the tag is typically removed by enzymatic or chemical cleavage to release the active peptide.
Secretion Signals: To facilitate proper folding and simplify purification, the peptide can be directed for secretion outside the cytoplasm. In E. coli, signal peptides are used to translocate the protein to the more oxidizing environment of the periplasm. nih.govmdpi.com In yeast like P. pastoris, secretion signals (e.g., the alpha-factor signal) direct the peptide into the culture medium. nih.gov This not only moves the peptide away from intracellular proteases but also significantly reduces the complexity of the downstream purification process. nih.gov Screening and modifying different signal peptides is a key method for optimizing secretion efficiency. nih.govnih.gov
Culture Condition Optimization: The environment in which the host cells grow plays a vital role in protein yield. Key parameters that are often optimized include:
Temperature: Lowering the cultivation temperature (e.g., to 30-35°C) after inducing gene expression can slow down protein synthesis, which often leads to better protein folding and increased solubility. cellculturecompany.com
Media Composition: Ensuring the culture medium is well-balanced with essential nutrients, such as specific amino acids and glucose, can significantly boost protein titers. cellculturecompany.comnih.gov
Inducer Concentration: The concentration of the inducing agent (e.g., IPTG for the lac promoter in E. coli) is fine-tuned to balance high-level expression with host cell metabolic burden. youtube.com
pH and Aeration: Maintaining optimal pH and dissolved oxygen levels in the bioreactor is crucial for high-density cell growth and robust protein production. researchgate.net
Bioactivity Spectrum and Target Organisms of Vicin Like Antimicrobial Peptide 2c 1 Non Clinical Focus
Efficacy Against Gram-Positive Bacteria (e.g., Staphylococcus aureus)
Vicin-like antimicrobial peptide 2c-1 has been reported to exhibit activity against Gram-positive bacteria. nih.gov It belongs to a group of related vicilin-like peptides from Macadamia integrifolia that demonstrate inhibitory effects on this class of bacteria. nih.govuniprot.org However, specific research detailing the extent of its efficacy, such as the Minimum Inhibitory Concentration (MIC) against key Gram-positive pathogens like Staphylococcus aureus, is not extensively documented in publicly available literature. General studies on related macadamia antimicrobial peptides confirm activity against Gram-positive phytopathogens. uniprot.org
| Compound Name | Target Class | Specific Target Organism | Reported Efficacy (e.g., MIC) | Source |
|---|---|---|---|---|
| This compound | Gram-Positive Bacteria | Not Specified | Activity reported, no quantitative data available. | nih.gov |
Efficacy Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)
The activity of this compound appears to be specific, with available data suggesting it is not effective against Gram-negative bacteria. nih.gov Studies on related antimicrobial peptides from Macadamia integrifolia, such as MiAMP1, explicitly state a lack of activity against Escherichia coli. uniprot.org No research was identified that demonstrates the efficacy of this compound against Pseudomonas aeruginosa.
| Compound Name | Target Organism | Reported Efficacy (e.g., MIC) | Source |
|---|---|---|---|
| This compound | Escherichia coli | No activity reported. | nih.govuniprot.org |
| This compound | Pseudomonas aeruginosa | No data available. |
Antifungal Activity (e.g., Aspergillus niger, Saccharomyces cerevisiae)
Peptides derived from macadamia vicilin are known to inhibit a variety of plant pathogenic fungi. researchgate.net Specifically, the related macadamia antimicrobial peptide MiAMP1 has demonstrated in vitro inhibitory activity against the yeast Saccharomyces cerevisiae. uniprot.org Other plant-derived vicilin-like peptides have also shown broad-spectrum antifungal properties. scirp.orgmdpi.com However, specific studies quantifying the antifungal activity of this compound against fungal species such as Aspergillus niger or Saccharomyces cerevisiae are not detailed in the available scientific literature.
| Compound Name | Target Organism | Reported Efficacy (e.g., MIC) | Source |
|---|---|---|---|
| This compound | Aspergillus niger | No data available. | |
| This compound | Saccharomyces cerevisiae | No specific data available; related macadamia peptides show activity. | uniprot.org |
Activity Against Multidrug-Resistant (MDR) Microbial Strains (In Vitro Studies)
There is currently no available research in the public domain that investigates or documents the activity of this compound against multidrug-resistant (MDR) microbial strains. While antimicrobial peptides as a class are being explored as potential solutions to combat antibiotic resistance, the specific efficacy of this peptide in this context has not been reported. nih.gov
Advanced Research Methodologies and Techniques for Studying Vicin Like Antimicrobial Peptides
Computational Biology and In Silico Characterization
Computational biology and in silico methods have become indispensable for accelerating the discovery and rational design of antimicrobial peptides (AMPs). nih.gov These approaches allow researchers to predict peptide characteristics and simulate their behavior, reducing the time and cost associated with laboratory experiments. For peptides like the vicin-like family, these tools can screen vast sequence databases and predict potential candidates for further study.
Molecular Dynamics (MD) simulations provide atomic-level insights into the interactions between antimicrobial peptides and bacterial cell membranes. nih.gov This technique models the physical movements of atoms and molecules over time, allowing researchers to observe how a peptide like a vicin-like AMP might associate with, insert into, and disrupt a lipid bilayer. nih.govnih.gov
Key research findings from MD simulations on AMPs, which would be applicable to studying Vicin-like antimicrobial peptide 2c-1, include:
Binding and Insertion: Simulations show that the initial interaction is often driven by electrostatic forces between positively charged peptide residues and negatively charged lipid headgroups in bacterial membranes. nih.govnih.gov
Structural Conformation: The peptide's secondary structure can change upon membrane interaction. A peptide may be unstructured in an aqueous solution but adopt a helical conformation as it inserts into the hydrophobic membrane core.
Mechanism of Disruption: MD can help visualize and distinguish between different membrane disruption models, such as the "toroidal pore" or "carpet" models, by showing how the peptides and lipids rearrange to form pores or cause detergent-like damage. nih.govmdpi.com For example, simulations of the peptide CM15 suggested that its interaction with cardiolipin (B10847521) in the membrane is crucial and pointed toward a toroidal pore insertion model. nih.gov
Machine learning (ML) and artificial intelligence (AI) are revolutionizing AMP discovery. nih.gov These models are trained on large datasets of known AMPs and non-AMPs to learn the sequence-based features that correlate with antimicrobial activity. nih.govyoutube.com ML can be used to screen libraries of natural peptides, like those from the vicin-like family, to predict their antimicrobial potential or to generate entirely new peptide sequences (de novo design) with optimized properties. biorxiv.orgresearchgate.net
The process typically involves:
Feature Extraction: Peptide sequences are converted into numerical descriptors, such as amino acid composition, hydrophobicity, charge, and structural propensities. youtube.com
Model Training: Supervised learning algorithms, such as Support Vector Machines (SVM) or Random Forests, are trained to classify peptides as antimicrobial or non-antimicrobial based on these features. nih.gov
Prediction and Design: The trained model can then predict the activity of new or uncharacterized peptides. Generative models can design novel peptides with a high predicted probability of being effective antimicrobials. biorxiv.org
Table 1: Illustrative Performance of a Machine Learning Model for AMP Toxicity Prediction This table represents example data from a study on a multi-modal deep learning model (tAMPer) for predicting peptide toxicity, demonstrating the performance metrics used in such studies.
| Model Component | F1-Score | MCC (Matthews Correlation Coefficient) | auROC (Area under Receiver Operating Characteristic Curve) | auPRC (Area under Precision-Recall Curve) |
| Sequence-Only | 85.4% | 84.2% | 98.8% | 90.8% |
| Structure-Only | 70.1% | 68.5% | 92.3% | 76.4% |
| Combined (tAMPer) | 86.0% | 85.0% | 99.2% | 91.6% |
| Data adapted from a study on the tAMPer model, highlighting how integrating structural and sequence information improves prediction accuracy. nih.gov |
Predicting the three-dimensional (3D) structure of a peptide is crucial for understanding its function. For vicin-like peptides, two primary computational methods are used:
Homology Modeling: If a related peptide with a known structure (a template) exists, homology modeling can be used to build a 3D model of the target peptide. This method relies on the principle that proteins with similar sequences adopt similar structures. researchgate.net The process involves finding a suitable template, aligning the target sequence to it, building the model, and then refining it. researchgate.netbiorxiv.org
Ab Initio Prediction: When no suitable template is available, ab initio (from the beginning) methods are used. These methods, such as those employed by AlphaFold, predict the structure based on the physicochemical principles governing protein folding. researchgate.net This approach is computationally intensive but powerful for novel peptides.
Spectroscopic Techniques (e.g., CD, NMR) for Structure Elucidation
Spectroscopic techniques are vital experimental methods used to determine the secondary and tertiary structure of peptides in various environments.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is widely used to analyze the secondary structure of peptides like the vicin-like family. nih.gov It measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum provides information on the proportion of α-helices, β-sheets, and random coils in the peptide's structure. nih.gov CD is particularly useful for observing conformational changes when a peptide moves from an aqueous solution to a membrane-mimicking environment (e.g., micelles or liposomes), which often induces a more ordered, helical structure. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution, atomic-level information on the 3D structure and dynamics of peptides in solution or associated with membrane mimetics like micelles. nih.govnih.gov By measuring the magnetic properties of atomic nuclei, NMR can determine the precise arrangement of atoms, identify which parts of the peptide are flexible or rigid, and map the peptide's orientation relative to a membrane. nih.gov
Biophysical Methods for Membrane Interaction Studies
Understanding how this compound interacts with and disrupts bacterial membranes is key to defining its mechanism of action. Various biophysical methods are employed to study these interactions. nih.govnih.gov The initial contact is typically driven by electrostatic interactions between the cationic peptide and the anionic components of microbial membranes. mdpi.comnih.gov Following this, the peptide disrupts the membrane, with common models being the "barrel-stave," "toroidal pore," or "carpet" models. mdpi.comnih.gov Techniques such as fluorescence spectroscopy, using dyes that report on membrane potential or lipid packing, can monitor membrane permeabilization in real-time. Isothermal titration calorimetry (ITC) can measure the thermodynamic parameters of binding, revealing the affinity and stoichiometry of the peptide-membrane interaction.
High-Throughput Screening for Antimicrobial Potential
High-throughput screening (HTS) allows for the rapid evaluation of large numbers of peptides for their antimicrobial activity. nih.gov This is particularly useful for screening peptide libraries, which can include variants of natural peptides like the vicin-like family or vast collections of synthetic peptides. A common HTS method involves using peptide microarrays, where thousands of different peptides are synthesized on a solid surface and then incubated with fluorescently labeled bacteria. Peptides that bind to the bacteria can be quickly identified. nih.gov Positive hits from the initial screen are then synthesized on a larger scale and validated using traditional antimicrobial assays to determine their minimum inhibitory concentration (MIC). nih.gov This approach dramatically accelerates the discovery phase of novel antimicrobial agents.
Engineering and Modification Strategies for Enhanced Activity and Stability of Antimicrobial Peptides
Peptide Analogue Design and Synthesis
The design and synthesis of analogues are central to improving the therapeutic profile of natural AMPs like Vicin-like antimicrobial peptide 2c-1. These strategies aim to optimize the peptide's structure for better performance.
Vicin-like antimicrobial peptides, including 2c-1, are characterized by a specific cysteine motif (C-X-X-X-C-(10-12)X-C-X-X-X-C). nih.gov This motif naturally allows for the formation of disulfide bonds, which creates a form of cyclization. This structural constraint is crucial for their stability and antimicrobial activity. scirp.org
Research on a cysteine-rich vicilin-derived peptide (VDCP) from Centrosema virginianum demonstrated the importance of these disulfide bonds. When this peptide was expressed in an E. coli strain that promotes disulfide bond formation (SHuffle cells), it exhibited greater antimicrobial activity compared to when it was expressed in a reducing environment (K12 TB1 cells). scirp.org This suggests that the cyclized structure, stabilized by disulfide bridges, is more potent. It is hypothesized that this rigid structure either enhances the antimicrobial mechanism or increases the peptide's stability against degradation. scirp.org
Further studies on other antimicrobial peptides have shown that head-to-tail cyclization can significantly improve their activity and selectivity against bacteria. nih.govnih.gov This strategy reduces the peptide's flexibility, which can lead to a more defined amphipathic structure, enhancing its ability to interact with and disrupt microbial membranes. nih.gov For this compound, enhancing its natural cyclization or introducing new cyclization strategies could be a key avenue for developing more robust analogues.
| Peptide/Analogue | Modification | Key Finding | Reference |
| C. virginianum VDCP | Expression in oxidizing vs. reducing E. coli cytoplasm | Enhanced antimicrobial activity in oxidizing environment, highlighting the importance of disulfide bond formation (natural cyclization). | scirp.org |
| AcRRWWRF-NH2 | Head-to-tail cyclization | Pronounced improvement in activity and bacterial selectivity. | nih.gov |
| CE-03 and CE-05 | Cyclization | Conferred enhanced stability to proteolysis and increased bactericidal efficacy. | nih.gov |
The addition of fatty acyl chains is another powerful modification. This increases the peptide's hydrophobicity, which can enhance its interaction with the lipid bilayers of bacterial membranes. This strategy has been shown to improve the antimicrobial activity of various peptides. However, a careful balance must be struck, as excessive hydrophobicity can lead to increased toxicity towards host cells. nih.gov For this compound, a systematic study of different acyl chain lengths could identify an optimal modification for enhanced activity without compromising safety.
The introduction of non-canonical amino acids (ncAAs) into the peptide sequence is a versatile strategy to improve the stability, potency, and selectivity of AMPs. nih.govnih.gov These amino acids are not one of the 20 standard proteinogenic amino acids and can introduce novel chemical properties. For instance, replacing standard L-amino acids with their D-enantiomers can render the peptide resistant to degradation by proteases, which are typically specific for L-amino acids. nih.govnih.gov
Furthermore, incorporating ncAAs with modified side chains can fine-tune the peptide's amphipathicity and charge distribution. For example, the inclusion of hydrophobic ncAAs can enhance membrane interactions, while the addition of ncAAs with unique functional groups can introduce new binding capabilities. nih.govresearchgate.net Although specific examples for this compound are yet to be published, the synthesis of its analogues with strategically placed ncAAs holds significant promise for creating next-generation antimicrobial agents. nih.govresearchgate.netmdpi.com
| Strategy | Example Amino Acid/Modification | Potential Benefit for Vicin-like peptide 2c-1 | Reference |
| D-Amino Acid Substitution | D-Leucine, D-Lysine | Increased resistance to proteolytic degradation. | nih.govnih.gov |
| Hydrophobic ncAAs | Norvaline, Norleucine | Enhanced membrane interaction and helical stability. | nih.gov |
| Side-Chain Modification | α,α-dialkyl glycines | Induction of specific secondary structures and improved stability. | researchgate.net |
Peptidomimetics and Synthetic Mimics of Antimicrobial Peptides (SMAMPs)
Peptidomimetics are compounds that mimic the three-dimensional structure and biological activity of peptides but have a modified backbone, making them resistant to proteolytic degradation. nih.govnih.gov The development of peptidomimetics based on the structure of this compound could overcome the inherent instability of natural peptides.
Several classes of peptidomimetics have been developed, including β-peptides, peptoids, and arylamide oligomers. nih.gov These synthetic mimics can be designed to replicate the amphipathic nature of AMPs, which is crucial for their membrane-disrupting activity. The advantage of peptidomimetics lies in their enhanced stability, potentially longer half-life in vivo, and often lower production costs. nih.gov While there are no specific peptidomimetics of this compound reported, the well-defined structure of this peptide, particularly its cysteine-stabilized fold, provides an excellent template for the design of such synthetic mimics.
Strategies for Improving Proteolytic Stability
The susceptibility of peptides to degradation by proteases is a major hurdle in their development as therapeutic agents. nih.gov For this compound, which is derived from a storage protein, it is inherently a product of proteolysis, but it can also be a substrate for further degradation. scirp.orgnih.gov Several strategies can be employed to enhance its proteolytic stability.
As mentioned, the incorporation of D-amino acids or other non-canonical amino acids is a highly effective approach. nih.govnih.gov Cyclization, both through the native disulfide bonds and through synthetic head-to-tail cyclization, also significantly contributes to stability by making the peptide backbone less accessible to proteases. nih.govnih.gov
Another strategy is the modification of the peptide's termini. N-terminal acetylation and C-terminal amidation can block the action of exopeptidases, which cleave peptides from their ends. creative-peptides.com Furthermore, deleting or modifying specific cleavage sites recognized by common proteases can also enhance stability. nih.gov A comprehensive analysis of the proteolytic susceptibility of this compound would be the first step in designing more stable and effective analogues.
Synergistic Combinations with Other Antimicrobial Agents
Combining antimicrobial peptides with conventional antibiotics is a promising strategy to combat drug-resistant bacteria. nih.govnih.gov The rationale behind this approach is that the membrane-permeabilizing action of the AMP can facilitate the entry of the conventional antibiotic into the bacterial cell, thereby increasing its efficacy. nih.gov This can lead to a synergistic effect, where the combined activity of the two agents is greater than the sum of their individual activities.
Studies have shown that various AMPs can act synergistically with antibiotics like penicillin, ampicillin, erythromycin, and tetracycline (B611298) against multidrug-resistant bacteria. nih.gov A peptide mimic was also found to work in synergy with ciprofloxacin (B1669076) and ceftazidime. arvojournals.org This approach can also help to reduce the required therapeutic dose of the antibiotic, potentially minimizing its side effects and slowing the development of resistance. nih.gov Investigating the synergistic potential of this compound with a panel of conventional antibiotics could reveal effective combination therapies for treating challenging infections.
| Peptide/Mimic | Combination Agent | Target Organism | Key Finding | Reference |
| Trp-containing peptides | Penicillin, Ampicillin, Erythromycin, Ceftazidime, Tetracycline | Multidrug-resistant Staphylococcus epidermidis | Synergistic effect observed, improving the effectiveness of the antibiotics. | nih.gov |
| Peptide mimic 758 | Ciprofloxacin, Ceftazidime | Multidrug-resistant Staphylococcus aureus | Significantly enhanced the antimicrobial activity of the antibiotics. | arvojournals.org |
| Brevinin-2CE | Various antibiotics | Multidrug-resistant clinical isolates | Most combinations showed synergistic effects. | researchgate.net |
Prospective Applications of Vicin Like Antimicrobial Peptide 2c 1 in Non Human Systems and Biotechnology
Potential in Agricultural Biotechnology and Plant Protection
The growing resistance of plant pathogens to conventional pesticides necessitates the development of novel plant protection strategies. nih.gov Antimicrobial peptides (AMPs) are a promising alternative, offering a natural defense mechanism that can be harnessed through biotechnology. mdpi.com
Vicin-like antimicrobial peptides are naturally occurring defense compounds in plants, protecting vulnerable tissues like seeds from microbial attack. nih.govscirp.org The targeted expression of the gene encoding Vicin-like antimicrobial peptide 2c-1 in crops could enhance their resistance to pathogenic bacteria. This approach, known as host defense peptide engineering, has been successfully demonstrated with other plant-derived peptides, such as defensins, leading to enhanced and durable disease resistance. nih.govfrontiersin.org The introduction of AMPs through transgenic methods is a powerful practice for improving plant resilience against phytopathogens. nih.gov
Transgenic plants engineered to produce this compound could exhibit enhanced protection against a range of Gram-positive phytopathogens, potentially reducing crop losses and decreasing reliance on chemical sprays. researchgate.net Furthermore, AMPs can be applied as foliar sprays, which have been shown to significantly reduce disease incidence with no toxic effects on beneficial insects. nih.gov
Table 1: Potential Agricultural Applications of this compound
| Application Area | Description | Potential Pathogen Targets |
|---|---|---|
| Transgenic Crop Development | Engineering staple crops (e.g., wheat, rice, potato) to express the peptide, providing innate, systemic resistance to infection. | Clavibacter michiganensis, Curtobacterium flaccumfaciens, Bacillus species. mdpi.com |
| Biopesticide Formulation | Use as an active ingredient in topical sprays to treat or prevent infections on plant surfaces, particularly fruits and leaves. | Gram-positive bacteria responsible for blights, wilts, and rots. |
| Seed Coating | Applying the peptide to seeds to protect them during germination, a stage when they are highly susceptible to soil-borne pathogens. | Soil-dwelling Gram-positive bacteria that cause seed decay. |
Applications in Veterinary Medicine and Animal Health
Antimicrobial resistance is a significant threat to the livestock industry, compromising animal health and food safety. nih.gov AMPs are being actively investigated as alternatives to conventional antibiotics for use in food animals. researchgate.net They offer several advantages, including broad-spectrum activity and a lower propensity for inducing resistance. mdpi.com
This compound, with its demonstrated efficacy against Gram-positive bacteria, could be developed for several veterinary applications. nih.gov Many significant livestock pathogens, such as certain species of Staphylococcus and Streptococcus that cause mastitis in dairy cattle, are Gram-positive. nih.gov The development of AMP-based intramammary infusions could provide a new therapeutic option for such infections. nih.gov
Furthermore, AMPs can be used as feed additives to promote growth and gut health in swine and poultry. researchgate.netmdpi.com By modulating the gut microbiota, these peptides can help suppress harmful microorganisms and improve nutrient digestibility. mdpi.com Given its natural origin, this compound could be explored for its potential to enhance the health and productivity of livestock animals. researchgate.net
Table 2: Prospective Veterinary Uses for this compound
| Application | Target Animal | Potential Use | Rationale |
|---|---|---|---|
| Mastitis Treatment | Dairy Cattle | Component of an intramammary therapeutic formulation. | Activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus agalactiae. nih.gov |
| Growth Promoter | Swine, Poultry | Feed or water additive to improve gut health and performance. | AMPs can selectively modulate gut microbiota, improving animal health and nutrient absorption. mdpi.com |
| Topical Antiseptic | Companion Animals, Livestock | Ingredient in wound care products for skin infections. | Localized treatment for infections caused by Gram-positive bacteria. |
Use in Antimicrobial Surface Coatings and Materials Science
Infections associated with medical and veterinary devices are often caused by the formation of bacterial biofilms on their surfaces. nih.gov One innovative strategy to combat this is the development of antimicrobial coatings that actively kill or repel microbes. nih.gov AMPs are excellent candidates for this application due to their potent, membrane-disrupting activity. nih.gov
This compound could be immobilized onto the surfaces of various materials to create microbicidal coatings. This can be achieved through various chemical conjugation techniques that attach the peptide to a polymer or directly to the material surface. Such functionalized surfaces could be used for:
Veterinary Implants and Catheters: Reducing the risk of post-operative infections.
Food Processing Equipment: Preventing the buildup of bacterial contamination on surfaces that come into contact with food.
Animal Housing: Coating surfaces in pens and enclosures to lower the environmental pathogen load.
The use of peptide-based coatings is a growing field, with research showing significant reductions in bacterial colonization on treated surfaces. nih.govmdpi.com
Role in Biofilm Control and Eradication (In Vitro/Non-Human Studies)
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously difficult to eradicate due to their high resistance to conventional antibiotics. researchgate.netnih.gov AMPs represent a promising approach to biofilm control because they can act through multiple mechanisms. nih.gov These include inhibiting the initial attachment of bacteria to surfaces, interfering with cell-to-cell communication (quorum sensing), and degrading the biofilm matrix. mdpi.comnih.gov
Although specific studies on this compound and biofilms are not yet available, its fundamental antimicrobial activity suggests it could be effective. nih.gov Many AMPs have demonstrated the ability to prevent biofilm formation and eradicate mature biofilms of both Gram-positive and Gram-negative bacteria. nih.govmdpi.com For example, some peptides down-regulate genes essential for biofilm development, while others permeabilize the membranes of cells embedded within the biofilm. nih.govmdpi.com
Future in vitro studies could investigate the potential of this compound to:
Inhibit the formation of biofilms by pathogenic Gram-positive bacteria.
Disrupt pre-formed, mature biofilms.
Work synergistically with conventional antibiotics to enhance their efficacy against biofilms. nih.gov
Research Reagents and Tools for Microbiological Studies
AMPs with well-defined structures and specific activities are valuable tools in fundamental microbiological research. nih.gov They can be used to probe the structure and function of bacterial membranes and to investigate the mechanisms of antimicrobial action and resistance.
This compound, as a specific peptide from a known source (Macadamia integrifolia) with activity primarily against Gram-positive bacteria, can serve as a useful research reagent. nih.gov Potential applications include:
Mechanism of Action Studies: Using the peptide to study the specifics of membrane disruption in different bacterial species.
Target Identification: Investigating the precise molecular targets on or within the bacterial cell that the peptide interacts with.
Resistance Studies: Employing the peptide to select for and study resistant bacterial mutants, thereby elucidating novel resistance pathways.
Comparative Studies: Using it as a reference peptide when screening new synthetic or natural AMPs for their relative potency and spectrum of activity.
The availability of specific peptides like this compound allows researchers to move beyond general observations and delve into the specific molecular interactions that govern host-pathogen encounters. researchgate.net
Future Research Directions and Unresolved Questions for Vicin Like Antimicrobial Peptide 2c 1
Detailed Elucidation of Full Mechanism of Action
A primary objective in the study of any new antimicrobial peptide (AMP) is to fully understand how it kills microbial cells. While many AMPs are known to disrupt the cell membrane, the precise interactions and subsequent downstream effects are often complex and multifaceted. nih.govnih.gov Future research on a novel peptide like Vicin-like antimicrobial peptide 2c-1 would need to move beyond general observations to a detailed molecular-level understanding.
Key unresolved questions would include:
Membrane Interaction Specificity: Does the peptide preferentially bind to specific lipid components of microbial membranes, such as phosphatidylglycerol or cardiolipin (B10847521), which are more abundant in bacterial membranes than in mammalian cells? nih.gov
Pore Formation Models: If the peptide does form pores, does it follow a defined model like the "barrel-stave" or "toroidal-pore" mechanism? mdpi.comfrontiersin.org Advanced imaging techniques, such as cryo-electron microscopy and solid-state NMR, would be essential to visualize the peptide-membrane interactions.
Intracellular Targets: Does the peptide translocate across the membrane without causing complete lysis to act on internal cellular components? nih.gov Potential intracellular targets for AMPs include DNA, RNA, and various essential enzymes involved in protein synthesis or cell wall construction. nih.govmdpi.com
Non-Lytic Mechanisms: Could the peptide inhibit biofilm formation, a critical aspect of many chronic infections, or modulate the host's immune response? frontiersin.orgnih.gov
Answering these questions would require a combination of biophysical techniques, molecular biology, and advanced microscopy.
Exploration of Broader Bioactivity Spectrum
The initial discovery of an antimicrobial peptide often focuses on its activity against a limited panel of common bacteria. A crucial next step is to explore the full range of its biological activities. mq.edu.aunih.gov For this compound, this would involve systematic screening against a diverse array of microorganisms.
Illustrative Table of Potential Bioactivity Screening:
| Microorganism Type | Examples | Potential Relevance |
|---|---|---|
| Gram-Positive Bacteria | Staphylococcus aureus (including MRSA), Enterococcus faecium | Common causes of skin and systemic infections. frontiersin.org |
| Gram-Negative Bacteria | Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii | Often associated with multi-drug resistance. frontiersin.org |
| Fungi/Yeast | Candida albicans, Aspergillus fumigatus | Opportunistic pathogens causing significant disease. |
| Viruses | Enveloped and non-enveloped viruses | Expanding therapeutic potential. nih.gov |
Beyond antimicrobial action, many peptides exhibit other biological effects. mq.edu.au Future research should investigate potential anti-cancer, anti-inflammatory, or wound-healing properties, which have been observed in other AMPs. frontiersin.orgfrontiersin.org
Development of Highly Stable and Potent Analogues
Natural peptides often have limitations for therapeutic development, such as susceptibility to degradation by proteases and potential toxicity. nih.govmdpi.com A significant area of future research for this compound would be the rational design and synthesis of analogues with improved properties.
Strategies for developing such analogues include:
Amino Acid Substitution: Replacing specific amino acids to enhance cationicity or amphipathicity, which can correlate with antimicrobial potency. nih.govoup.com
Incorporation of Non-canonical Amino Acids: The use of D-amino acids or other synthetic amino acids can dramatically increase resistance to enzymatic degradation. nih.govmdpi.comnih.gov
Structural Modifications: Techniques like C-terminal amidation or N-terminal acetylation can improve stability and activity. mdpi.com Peptide cyclization is another strategy to create more rigid and stable structures.
Illustrative Table of Analogue Development Strategies:
| Modification Strategy | Objective | Example Approach |
|---|---|---|
| Amino Acid Substitution | Increase potency and selectivity | Replace neutral amino acids with Lysine or Arginine to increase positive charge. |
| D-Amino Acid Incorporation | Enhance stability against proteases | Synthesize the peptide using D-isomers of the natural amino acids. mdpi.com |
| Peptide Cyclization | Improve structural stability and binding affinity | Introduce cysteine residues for disulfide bridging or use chemical linkers. |
| Lipidation | Enhance membrane interaction | Attach a fatty acid chain to the peptide backbone. explorationpub.com |
Investigation of Biosynthetic Pathways in Source Organisms
Since this compound is presumably derived from a plant, understanding its natural production is essential. This involves identifying the gene(s) encoding the peptide and elucidating the entire biosynthetic pathway. mdpi.comyoutube.com
Key research questions include:
Gene Identification and Regulation: What is the sequence of the gene encoding the precursor peptide? How is its expression regulated in the plant, for instance, in response to pathogen attack or environmental stress? mdpi.com
Post-Translational Modifications: Most AMPs are synthesized as larger precursor proteins that undergo processing and modification to become active. mdpi.comyoutube.com Identifying the enzymes responsible for this maturation is crucial.
Heterologous Expression: Once the gene is identified, it can be expressed in other organisms like bacteria (E. coli), yeast (Pichia pastoris), or in plant cell cultures to produce larger quantities of the peptide for research and development. nih.govnih.gov
Long-term Evolution of Microbial Resistance Mechanisms
A significant advantage of many AMPs is that they are thought to be less prone to inducing microbial resistance compared to conventional antibiotics. nih.govcapes.gov.br However, resistance can and does evolve. nih.govcarta-evidence.org Long-term studies are necessary to understand how microbes might adapt to this compound.
This research would involve:
Experimental Evolution Studies: Exposing microbial populations to sub-lethal concentrations of the peptide over many generations to select for resistant mutants. nih.gov
Mechanism of Resistance: Once resistant strains are identified, the genetic and biochemical basis for their resistance needs to be determined. Common mechanisms include modification of the cell surface to reduce the peptide's binding, expression of efflux pumps to remove the peptide from the cell, or secretion of proteases that degrade the peptide. nih.govfrontiersin.org
Fitness Costs: Investigating whether the development of resistance comes at a "fitness cost" to the microbe, for example, a slower growth rate, which might limit the spread of resistance. nih.govasm.org
Integration with Novel Drug Delivery Systems (Excluding Clinical Human Applications)
The effective application of antimicrobial peptides can be enhanced by advanced drug delivery systems. nih.govbohrium.com These systems can protect the peptide from degradation, improve its solubility, and potentially target it to the site of infection.
For a peptide like this compound, research into non-clinical delivery systems could explore:
Nanoparticle Conjugation: Attaching the peptide to gold or silver nanoparticles can enhance its stability and antimicrobial effect. nih.govmdpi.com
Encapsulation in Liposomes or Polymeric Nanogels: This can protect the peptide from degradation and allow for a controlled release. mdpi.comresearchgate.net
Hydrogel Formulations: Incorporating the peptide into a hydrogel matrix could be beneficial for topical applications, for instance, in agricultural settings to protect plants from fungal or bacterial pathogens. mdpi.com
These delivery systems could be crucial for developing practical applications in areas such as agriculture, food preservation, and veterinary medicine. oup.comnih.gov
Q & A
Q. How can researchers design experiments to synthesize Vicin-like antimicrobial peptide 2c-1 with high purity?
Methodological Answer: Solid-phase peptide synthesis (SPPS) using Fmoc (fluorenylmethyloxycarbonyl) chemistry is the standard approach. Key steps include:
- Coupling optimization : Use activators like HBTU/HOBt and monitor coupling efficiency via Kaiser tests.
- Purification : Employ reverse-phase HPLC with gradients of acetonitrile/water (0.1% TFA) to isolate the target peptide.
- Characterization : Validate purity (>95%) via mass spectrometry (MS) and analytical HPLC. Secondary structure confirmation requires circular dichroism (CD) spectroscopy to assess α-helical content .
Q. What are the standard methods to confirm the secondary structure of this compound?
Methodological Answer:
- Circular Dichroism (CD) Spectroscopy : Measures α-helix, β-sheet, and random coil content in aqueous or membrane-mimetic environments (e.g., SDS micelles).
- Nuclear Magnetic Resonance (NMR) : Resolves 3D structures in solution, particularly for peptides under 5 kDa.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Detects amide I bands to infer secondary structure in dry or lyophilized samples .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted for this compound using physicochemical descriptors?
Methodological Answer:
- Physicochemical Parameters : Calculate hydrophobicity (e.g., GRAVY index), net charge, and amphipathicity using tools like the Antimicrobial Peptide Database (APD2) .
- Rough Set Theory : Classify peptides based on dominant features (e.g., charge, hydrophobic moment) to identify critical determinants of antimicrobial activity. For example, a net charge >+3 and amphipathic α-helical structure correlate with enhanced Gram-negative bacterial membrane disruption .
- Example Data Table :
| Parameter | Vicin-like 2c-1 | Derivative A | Derivative B |
|---|---|---|---|
| Net Charge | +4 | +2 | +5 |
| Hydrophobic Moment | 0.65 | 0.41 | 0.78 |
| MIC (μg/mL, E. coli) | 8 | 32 | 4 |
Q. How can researchers assess synergistic effects between Vicin-like peptide 2c-1 and conventional antibiotics?
Methodological Answer: Use the Fractional Inhibitory Concentration (FIC) Index :
- Formula : FIC = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).
- Interpretation : Synergy (FIC ≤ 0.5), additive (0.5 < FIC ≤ 1), indifference (1 < FIC ≤ 4), antagonism (FIC > 4).
- Experimental Design : Test combinations across a checkerboard matrix and fit data to polynomial models (e.g., FIC(A,B) = a₂d(A,B)² + a₁d(A,B) + a₀) to identify optimal synergy .
Q. What statistical methods address contradictory data in antimicrobial efficacy studies of Vicin-like peptide 2c-1?
Methodological Answer:
- Orthogonal Decomposition : Apply models like WGSS (Weighted Sum and Sum of Squares) or GS (Goodman’s Symmetry) to partition variance and identify confounding factors (e.g., bacterial strain variability, assay conditions).
- Degrees of Freedom : For dose-response data, use nonlinear regression (e.g., log-logistic models) with ANOVA to compare EC₅₀ values. Ensure statistical power ≥80% with sample size calculations .
Methodological and Experimental Design Questions
Q. How to develop a predictive model for the antimicrobial activity of Vicin-like peptide derivatives?
Methodological Answer:
- Feature Selection : Prioritize 10–15 critical physicochemical descriptors (e.g., charge, hydrophobicity) from >1,500 potential features using LASSO regression.
- Machine Learning : Train models (e.g., random forests, SVMs) on datasets like CAMP or APD2. Validate via leave-one-out cross-validation and external testing against novel peptides .
How to formulate a focused research question using the PICO framework for Vicin-like peptide studies?
Methodological Answer:
- PICO Components :
- Population : Bacterial strains (e.g., Staphylococcus aureus).
- Intervention : Vicin-like 2c-1 at sub-MIC concentrations.
- Comparison : Conventional antibiotics (e.g., vancomycin).
- Outcome : Synergistic reduction in biofilm formation.
- Timeframe : 24-hour incubation.
- FINER Criteria : Ensure feasibility, novelty, and clinical relevance (e.g., addressing antibiotic resistance) .
Q. How to determine the membrane interaction mechanisms of Vicin-like peptide 2c-1?
Methodological Answer:
- Fluorescence Assays : Use dye leakage (e.g., calcein-loaded liposomes) to quantify membrane disruption.
- Electron Microscopy : Visualize bacterial membrane damage via TEM or cryo-EM.
- Surface Plasmon Resonance (SPR) : Measure peptide binding kinetics to lipid bilayers .
Data Analysis and Optimization
Q. How to optimize the therapeutic index of Vicin-like peptide 2c-1 through sequence modification?
Methodological Answer:
- Charge-Hydrophobicity Balance : Increase net charge (+4 to +6) while maintaining moderate hydrophobicity (GRAVY <0.5) to reduce hemolytic activity.
- In Silico Screening : Use tools like PeptideBuilder to generate analogs and predict toxicity via Hemolytic Index (e.g., HemoPI) .
Q. What are best practices for ensuring reproducibility in Vicin-like peptide 2c-1 studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
